![molecular formula C41H54O6 B1243247 Zoely CAS No. 853244-42-5](/img/structure/B1243247.png)
Zoely
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zoely is a useful research compound. Its molecular formula is C41H54O6 and its molecular weight is 642.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Clinical Efficacy
Zoely has been shown to have a high level of contraceptive efficacy. In clinical trials involving over 4,400 women, the Pearl Index—a standard measure for contraceptive effectiveness—demonstrated that this compound significantly reduced the rate of unintended pregnancies compared to other contraceptives .
Key Findings from Clinical Studies
Safety Profile
This compound is associated with a favorable safety profile due to its unique formulation. Unlike many traditional oral contraceptives that contain ethinyl estradiol, this compound utilizes estradiol, which is structurally identical to endogenous estrogen. This may contribute to better tolerability and fewer side effects such as thromboembolic events .
Adverse Effects Reported
- Acne : Reported in 15.4% of users.
- Weight Gain : Observed in 8.6% of users.
- Irregular Bleeding : Noted in about 10.5% of users during initial cycles .
Case Studies and Real-World Applications
- Case Study on Cycle Control : A longitudinal study assessed cycle control among users of this compound, revealing that irregular bleeding decreased significantly after three cycles, with an average withdrawal bleeding duration of 3-4 days .
- Real-World Safety Study (PRO-E2) : This large-scale study included over 101,000 women and demonstrated that this compound's risk profile was comparable or superior to other commonly prescribed contraceptives like levonorgestrel, emphasizing its reliability in real-world settings .
特性
CAS番号 |
853244-42-5 |
---|---|
分子式 |
C41H54O6 |
分子量 |
642.9 g/mol |
IUPAC名 |
[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H30O4.C18H24O2/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-12,17-18,20-21H,5-10H2,1-4H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18-,20-,21+,22+,23+;14-,15-,16+,17+,18+/m11/s1 |
InChIキー |
RUJWZZRJSQGFCW-OGPYDZPMSA-N |
SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
異性体SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。